molecular formula C11H10O B13827897 1-Penten-4-yn-3-ol, 1-phenyl- CAS No. 31450-17-6

1-Penten-4-yn-3-ol, 1-phenyl-

Cat. No.: B13827897
CAS No.: 31450-17-6
M. Wt: 158.20 g/mol
InChI Key: FZGJGBSLOXLHAL-CMDGGOBGSA-N
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Description

1-Phenyl-1-penten-4-yn-3-ol is an organic compound with the molecular formula C11H10O. It is characterized by a phenyl group attached to a penten-4-yn-3-ol backbone. This compound is of interest in organic synthesis due to its unique structure, which combines alkyne, alkene, and alcohol functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1-penten-4-yn-3-ol can be synthesized through various methods. One common method involves the reaction of ethynylmagnesium bromide with cinnamaldehyde. The procedure typically involves the preparation of ethynylmagnesium bromide in a nitrogen atmosphere, followed by its reaction with cinnamaldehyde in tetrahydrofuran (THF) at low temperatures .

Another method involves the reaction of cinnamaldehyde with sodium acetylide in liquid ammonia, although this method yields a lower percentage of the desired product .

Industrial Production Methods

Industrial production methods for 1-Phenyl-1-penten-4-yn-3-ol are not well-documented in the literature. the laboratory-scale synthesis methods mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1-penten-4-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenylpent-4-en-3-one or phenylpent-4-en-3-al.

    Reduction: 1-Phenylpentane.

    Substitution: Various substituted acetylenes depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-1-penten-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-penten-4-yn-3-ol depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the acetylide ion generated from the alkyne group acts as a nucleophile, attacking electrophilic centers in other molecules. The phenyl group can also participate in π-π interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Phenyl-1-penten-4-yn-3-ol can be compared with similar compounds such as:

The uniqueness of 1-Phenyl-1-penten-4-yn-3-ol lies in its combination of alkyne, alkene, and alcohol functionalities, along with the presence of a phenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

31450-17-6

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

(E)-1-phenylpent-1-en-4-yn-3-ol

InChI

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H/b9-8+

InChI Key

FZGJGBSLOXLHAL-CMDGGOBGSA-N

Isomeric SMILES

C#CC(/C=C/C1=CC=CC=C1)O

Canonical SMILES

C#CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

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